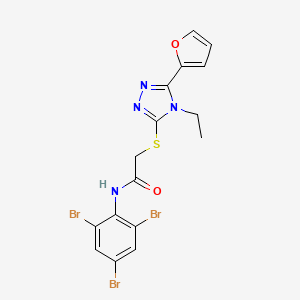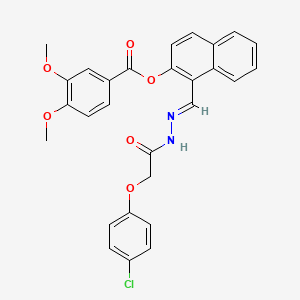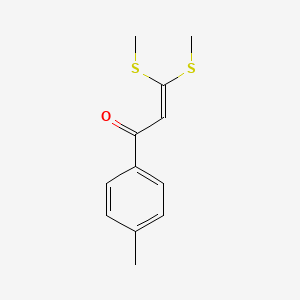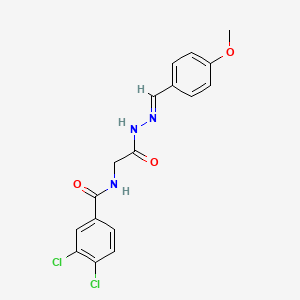
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-tribromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALOR-INT L366838-1EA is a chemical compound with the CAS number 587009-46-9. It is used primarily in experimental and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L366838-1EA typically involves the addition reaction of benzylamine. The specific method includes reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product .
Industrial Production Methods
While detailed industrial production methods for SALOR-INT L366838-1EA are not widely documented, the compound is generally produced under controlled laboratory conditions to ensure purity and consistency. The process involves standard organic synthesis techniques and requires careful handling due to the reactive nature of the intermediates involved .
Análisis De Reacciones Químicas
Types of Reactions
SALOR-INT L366838-1EA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving SALOR-INT L366838-1EA include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
SALOR-INT L366838-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of SALOR-INT L366838-1EA involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels and exhibiting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to SALOR-INT L366838-1EA include:
SALOR-INT L367834-1EA: (CAS 587010-79-5): Another compound used in research with similar chemical properties.
4-Isopropylbenzylamine: A related compound with similar synthetic routes and applications.
Uniqueness
SALOR-INT L366838-1EA is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in scientific research and potential therapeutic applications make it a valuable compound in various fields .
Propiedades
Número CAS |
587009-46-9 |
|---|---|
Fórmula molecular |
C16H13Br3N4O2S |
Peso molecular |
565.1 g/mol |
Nombre IUPAC |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C16H13Br3N4O2S/c1-2-23-15(12-4-3-5-25-12)21-22-16(23)26-8-13(24)20-14-10(18)6-9(17)7-11(14)19/h3-7H,2,8H2,1H3,(H,20,24) |
Clave InChI |
HLEFXKFJHNENBZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)
![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)



![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)

![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)




